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Compound of Interest

Compound Name:
4-Chloro-5-hydroxy-2-

methylpyridine

CAS No.: 1261811-68-0

Cat. No.: B11811294

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 4-Chloro-5-hydroxy-2-
methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug

development. Due to the absence of a direct, one-pot synthesis in published literature, this

guide outlines a multi-step approach involving the formation of a pyridine N-oxide intermediate

to ensure regioselectivity during the critical chlorination step. The protocols described herein

are based on established methodologies for analogous pyridine systems.

Overview of the Synthetic Pathway
The proposed synthesis of 4-Chloro-5-hydroxy-2-methylpyridine commences with the

commercially available 2-amino-5-methylpyridine and proceeds through four key

transformations:

Diazotization and Hydrolysis: Conversion of the starting amino-pyridine to its corresponding

hydroxypyridine.
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N-Oxide Formation: Oxidation of the pyridine nitrogen to activate the 4-position for

subsequent functionalization.

Nitration: Regioselective introduction of a nitro group at the 4-position of the pyridine N-

oxide.

Reduction of the Nitro Group and Introduction of the Chloro Substituent: Conversion of the

nitro group to an amine, followed by a Sandmeyer-type reaction to install the chloro group at

the 4-position.

This strategic pathway is designed to overcome the challenges of direct chlorination of the 2-

hydroxy-5-methylpyridine core, which could lead to a mixture of isomers.

Experimental Protocols and Data
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
The initial step involves the conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-

methylpyridine. This is a standard reaction involving diazotization of the amino group followed

by hydrolysis.[1][2]

Experimental Protocol:

A solution of concentrated sulfuric acid (40 g) in water (150 mL) is prepared in a 500-mL two-

necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer.

The solution is cooled to below 0°C in an acetone/ice bath. 2-Amino-5-methylpyridine (18.2 g,

168 mmol) is then added.[1] An aqueous solution of sodium nitrite (15.4 g, 223 mmol in 30 mL

of H₂O) is added at a rate that maintains the reaction temperature between 0-5°C.[1] After the

addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15

minutes.[1] The reaction mixture is cooled to room temperature, and a 50% w/w aqueous

sodium hydroxide solution is added to adjust the pH to 6.5-7.0.[1] The solution is then heated to

60°C and extracted with ethyl acetate (4 x 100 mL).[1] The combined organic extracts are dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a

pale-yellow solid. The crude product is purified by recrystallization from ethyl acetate to give 2-

hydroxy-5-methylpyridine as white crystalline needles.[1]
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Parameter Value Reference

Starting Material 2-Amino-5-methylpyridine [1]

Reagents
Concentrated H₂SO₄, NaNO₂,

NaOH
[1]

Solvent Water, Ethyl Acetate [1]

Reaction Temperature 0-5°C, 95°C [1]

Yield ~61% [1]

Step 2: Synthesis of 2-Hydroxy-5-methylpyridine N-
oxide
The pyridine nitrogen is oxidized to an N-oxide to facilitate electrophilic substitution at the 4-

position.

Experimental Protocol:

A general procedure for the N-oxidation of pyridines involves the use of a peroxy acid, such as

m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. In a flask, 2-

hydroxy-5-methylpyridine is dissolved in a suitable solvent like dichloromethane or acetic acid.

A slight excess of the oxidizing agent is added portion-wise while maintaining the temperature

with an ice bath. The reaction is stirred until completion, monitored by TLC. The reaction

mixture is then worked up by neutralizing the excess acid and extracting the product.

Parameter Value

Starting Material 2-Hydroxy-5-methylpyridine

Reagents m-CPBA or H₂O₂/Acetic Acid

Solvent Dichloromethane or Acetic Acid

Reaction Temperature 0-25°C

Step 3: Nitration of 2-Hydroxy-5-methylpyridine N-oxide
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The N-oxide is nitrated to introduce a nitro group at the 4-position. The N-oxide group directs

the nitration to this position.

Experimental Protocol:

2-Hydroxy-5-methylpyridine N-oxide is added to a mixture of concentrated sulfuric acid and

fuming nitric acid at a low temperature (typically 0°C). The mixture is stirred and allowed to

warm to a specific temperature (e.g., 70°C) and held there for several hours. The reaction is

then carefully quenched by pouring it onto ice. The precipitated product, 4-nitro-2-hydroxy-5-

methylpyridine N-oxide, is collected by filtration, washed with water, and dried.

Parameter Value

Starting Material 2-Hydroxy-5-methylpyridine N-oxide

Reagents Concentrated H₂SO₄, Fuming HNO₃

Reaction Temperature 0-70°C

Step 4: Synthesis of 4-Chloro-5-hydroxy-2-
methylpyridine
This final step involves a three-stage, one-pot process: deoxygenation of the N-oxide,

reduction of the nitro group, and conversion of the resulting amino group to a chloro group.

Experimental Protocol:

The 4-nitro-2-hydroxy-5-methylpyridine N-oxide is first deoxygenated using a reducing agent

like PCl₃. This is followed by the reduction of the nitro group to an amino group using a catalyst

such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 4-

amino-2-hydroxy-5-methylpyridine is then subjected to a Sandmeyer-type reaction. The amine

is diazotized with sodium nitrite in a strong acid (like HCl) at low temperature, and the resulting

diazonium salt is then treated with a solution of copper(I) chloride to yield the final product, 4-
Chloro-5-hydroxy-2-methylpyridine.
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Parameter Value

Starting Material 4-Nitro-2-hydroxy-5-methylpyridine N-oxide

Reagents
PCl₃ (deoxygenation), Fe/Acetic Acid or H₂/Pd-

C (reduction), NaNO₂/HCl, CuCl (Sandmeyer)

Reaction Temperature Varies per stage (low for diazotization)

Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed synthetic route and the logical workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11811294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-5-methylpyridine 2-Hydroxy-5-methylpyridine

1. NaNO₂, H₂SO₄

2. H₂O, heat
2-Hydroxy-5-methylpyridine N-oxide

m-CPBA or
H₂O₂/AcOH

4-Nitro-2-hydroxy-5-methylpyridine N-oxide
HNO₃, H₂SO₄

4-Amino-2-hydroxy-5-methylpyridine

1. PCl₃
2. Fe, AcOH 4-Chloro-5-hydroxy-2-methylpyridine

1. NaNO₂, HCl
2. CuCl

Step 1: Hydroxylation

Step 2-4: Core Modification

Dissolve 2-amino-5-methylpyridine
in cold H₂SO₄

Add NaNO₂ solution at 0-5°C

Heat to 95°C

Neutralize and Extract

Recrystallize

N-Oxidation

Product from Step 1

Nitration at C4

Deoxygenation & Reduction

Sandmeyer Reaction
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2-Hydroxy-5-methylpyridine 5-Benzyloxy-2-methylpyridine
BnBr, K₂CO₃

4-Chloro-5-benzyloxy-2-methylpyridine

Chlorinating Agent
(e.g., NCS, SO₂Cl₂)

4-Chloro-5-hydroxy-2-methylpyridine
H₂, Pd/C

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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